Methyl 6-fluoro-2-methylnicotinate
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Overview
Description
Methyl 6-fluoro-2-methylnicotinate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-methylnicotinate typically involves the esterification of 6-fluoro-2-methylnicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve the oxidation of 2-methyl-5-ethylpyridine followed by fluorination and esterification steps. These processes are optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoro-2-methylnicotinic acid, while reduction could produce 6-fluoro-2-methyl-3-hydroxypyridine .
Scientific Research Applications
Methyl 6-fluoro-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2-methylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects through modulation of enzyme activity or receptor binding. The presence of the fluorine atom can significantly influence its chemical behavior and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the fluorine atom.
6-Fluoro-2-methylnicotinic acid: The carboxylic acid form of the compound.
2-Methyl-5-ethylpyridine: A precursor in the synthesis of Methyl 6-fluoro-2-methylnicotinate.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to non-fluorinated analogs. This fluorine substitution can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 6-fluoro-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWCAHFEDSDTQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246071 |
Source
|
Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-02-9 |
Source
|
Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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